N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide
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Overview
Description
N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide is an organic compound with the molecular formula C11H13NO. It is a derivative of acetamide, where the acetamide group is substituted with a 1-(4-methylphenyl)prop-1-enyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide typically involves the reaction of 4-methylacetophenone with acetamide in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the acetamide. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)acetamide: A simpler derivative with similar structural features.
N-(4-methylphenyl)prop-2-enamide: Another derivative with a different position of the double bond.
N-(4-methylphenyl)prop-1-enylamine: A related compound with an amine group instead of an acetamide group.
Uniqueness
N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide is unique due to its specific structural configuration and the presence of both the acetamide and 1-(4-methylphenyl)prop-1-enyl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H15NO |
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Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide |
InChI |
InChI=1S/C12H15NO/c1-4-12(13-10(3)14)11-7-5-9(2)6-8-11/h4-8H,1-3H3,(H,13,14)/b12-4+ |
InChI Key |
BGHMUNSNTCANOX-UUILKARUSA-N |
Isomeric SMILES |
C/C=C(\C1=CC=C(C=C1)C)/NC(=O)C |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)C)NC(=O)C |
Origin of Product |
United States |
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